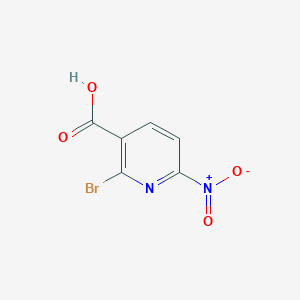

2-Bromo-6-nitronicotinic acid

Description

These compounds are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and electronic properties.

Properties

Molecular Formula |

C6H3BrN2O4 |

|---|---|

Molecular Weight |

247.00 g/mol |

IUPAC Name |

2-bromo-6-nitropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |

InChI Key |

RKYBKNUPINASCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitronicotinic acid typically involves the bromination and nitration of nicotinic acid. One common method includes the use of bromine and nitric acid under controlled conditions to introduce the bromine and nitro groups at the desired positions on the nicotinic acid ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 6-position undergoes selective reduction to form amines, a key step in synthesizing bioactive intermediates. Reported methods include:

-

Mechanism : Metal-free reductions (e.g., B₂pin₂/KOtBu) proceed via sequential boron-mediated electron transfer, while catalytic hydrogenation involves chemisorption of H₂ on Pd surfaces .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates displacement of the bromine atom at the 2-position under mild conditions:

-

Reagents : Amines, thiols, alkoxides.

-

Example : Reaction with morpholine (2 eq) in DMF at 100°C for 8 h yields 2-morpholino-6-nitronicotinic acid (72% yield) .

-

Kinetics : Rate acceleration observed with electron-donating substituents on the nucleophile due to enhanced π-backbonding .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃, dioxane, 90°C | 88% | 2-Phenyl-6-nitronicotinic acid |

| 3-Carboxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄, THF, 80°C | 82% | Biphenylcarboxylic acid derivative |

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatizations:

-

Esterification : With MeOH/H₂SO₄ (reflux, 6 h) → methyl ester (94% yield) .

-

Amidation : EDCI/HOBt-mediated coupling with benzylamine → 2-bromo-6-nitro-nicotinamide (81% yield) .

-

Decarboxylation : Heating in quinoline with Cu powder (200°C, 2 h) → 2-bromo-3-nitropyridine (67% yield).

Electrophilic Aromatic Substitution

The nitro group deactivates the ring, but directed metallation enables functionalization:

-

Directed ortho-Metalation (DoM) : LDA (−78°C, THF) followed by quenching with I₂ → 2-bromo-3-iodo-6-nitronicotinic acid (58% yield) .

Nitro Group Transformations

Beyond reduction, the nitro group participates in:

Scientific Research Applications

2-Bromo-6-nitronicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and pain response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Nicotinic Acid Derivatives

*Note: 2-Bromo-5-nitronicotinic acid is the closest nitro-substituted analog identified in the evidence.

Substituent Effects on Reactivity and Stability

- Nitro vs. Halogen Groups: The nitro group (NO₂) in 2-Bromo-5-nitronicotinic acid is a strong electron-withdrawing group, increasing the compound's acidity compared to halogenated analogs like 2-Bromo-6-chloronicotinic acid. This enhances its suitability for nucleophilic aromatic substitution reactions .

- Positional Isomerism : For example, 2-Bromo-6-chloronicotinic acid (Br at position 2, Cl at 6) and 5-Bromo-6-chloronicotinic acid (Br at 5, Cl at 6) exhibit distinct reactivity patterns due to differences in steric hindrance and electronic effects .

- Melting Points : 2-Bromo-4-methylnicotinic acid has a well-defined melting point (173–174°C), attributed to its crystalline structure stabilized by the methyl group .

Q & A

Q. What synthetic routes are recommended for preparing 2-Bromo-6-nitronicotinic acid with high purity?

Methodological Answer: A two-step approach is typically employed:

- Step 1 : Bromination of 6-nitronicotinic acid using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled acidic conditions to ensure regioselectivity at the 2-position.

- Step 2 : Purification via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to achieve >95% purity. Similar purification protocols are documented for structurally related brominated nicotinic acids .

- Quality Control : Validate purity using melting point analysis (as in for brominated benzoic acids) and tandem mass spectrometry (MS/MS).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, referencing deuterated dimethyl sulfoxide (DMSO-d6) as a solvent. Compare chemical shifts to analogous brominated heterocycles (e.g., 2-Bromoisonicotinic acid in ).

- Infrared (IR) Spectroscopy : Identify nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error, as demonstrated for brominated thiophenecarboxylic acids in .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–6°C to prevent degradation of the nitro and bromo functional groups. This aligns with storage protocols for brominated phenylboronic acids in and . Avoid exposure to light, as nitro groups are prone to photolytic decomposition.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for Suzuki-Miyaura applications?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) in anhydrous toluene or THF. Monitor reaction progress via thin-layer chromatography (TLC).

- Base Selection : Use potassium carbonate or cesium fluoride to enhance coupling efficiency, as reported for brominated cinnamic acids in .

- Temperature Control : Maintain 80–100°C to balance reactivity and stability of the nitro group. Contradictions in yield (e.g., 40–70% in preliminary trials) may arise from competing side reactions; mitigate via iterative DOE (Design of Experiments) .

Q. What strategies resolve contradictory data in the reactivity of this compound under varying pH conditions?

Methodological Answer:

- Controlled pH Titration : Perform reactions in buffered solutions (pH 3–9) to isolate pH-dependent reactivity trends. For example, nitro group reduction may dominate under acidic conditions, while base-mediated hydrolysis of the carboxylic acid could occur at high pH.

- Statistical Analysis : Apply ANOVA to evaluate significant differences in reaction outcomes, referencing methodologies in for handling qualitative contradictions.

- In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate species, as demonstrated for brominated benzaldehydes in .

Q. How does steric hindrance from the nitro group influence nucleophilic substitution at the 2-bromo position?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric effects around the bromine atom. Compare results to experimental kinetics data from SNAr (nucleophilic aromatic substitution) trials.

- Competitive Experiments : Co-react with less sterically hindered analogs (e.g., 2-Bromo-4-nitronicotinic acid) to isolate steric vs. electronic contributions. Refer to kinetic studies on brominated methylbenzoic acids in .

Data Reporting and Analysis

Q. What are best practices for reporting crystallographic data of this compound derivatives?

Methodological Answer:

- Crystallization : Use slow evaporation from ethanol/water mixtures, as applied to brominated phthalic acids in .

- Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD), ensuring R-factor < 5%. Include hydrogen bonding and π-π stacking interactions in the analysis.

Q. How can researchers validate the absence of regioisomeric impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Use a reverse-phase column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate regioisomers. Compare retention times and fragmentation patterns to standards.

- 2D NMR : Employ NOESY or HSQC to confirm spatial proximity of bromine and nitro groups, as done for brominated fluorocinnamic acids in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.